N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide
Overview
Description
“N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is a multifaceted chemical compound widely employed in the realm of scientific research1. It is characterized as a white, odorless powder1.
Synthesis Analysis
The synthesis of “N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is not explicitly mentioned in the search results. However, related compounds such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators23.Molecular Structure Analysis
The molecular formula of “N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is C6H17IN44. Its average mass is 272.130 Da, and its monoisotopic mass is 272.049774 Da4.
Chemical Reactions Analysis
“N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is not explicitly mentioned in the context of chemical reactions in the search results. However, related compounds such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used as photoinitiators under LEDs2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” are not explicitly mentioned in the search results. However, it is known to be a white, odorless powder1.Scientific Research Applications
1. Gene Editing
- Application Summary : N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide (DMAMG-HI) is used in the realm of gene editing . It serves as a crucial reagent, catalyst, and intermediate in various processes .
2. Stimuli-responsive Polymersomes
- Application Summary : DMAMG-HI is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These polymersomes have pH and temperature-responsive groups .
- Methods of Application : The copolymers are characterized using GPC, 1H-NMR, and FTIR . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes is analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures is analyzed by DLS .
- Results or Outcomes : The polymersomes have a diameter around 80 nm . They are potentially crucial for applications such as drug delivery systems or nanoreactors .
3. Photoinitiators under LEDs
- Application Summary : N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives are used as photoinitiators under LEDs . They can initiate the free radical polymerization of acrylates under a LED at 405 nm .
- Methods of Application : The derivatives are synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
- Results or Outcomes : The photoinitiating systems based on these derivatives are efficient in free radical photopolymerization at various wavelengths and even under a low-intensity polychromatic visible light . They also exhibit a high efficiency for cationic photopolymerization of epoxides upon diverse LEDs .
4. Cationic Polymers
- Application Summary : DMAEMA, a compound related to N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide, is used in the production of cationic polymers .
- Results or Outcomes : The cationic polymers produced are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
5. Gene Delivery
- Application Summary : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA), a polymer related to N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide, is used for gene delivery .
- Methods of Application : PDMAEMA and its copolymers form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA .
- Results or Outcomes : PDMAEMA is often used for gene delivery .
6. 3D Printing
- Application Summary : N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives are used as photoinitiators under LEDs . They can initiate the free radical polymerization of acrylates under a LED at 405 nm . The ANN2 based photoinitiating system can also be used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .
- Methods of Application : The derivatives are synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
- Results or Outcomes : The photoinitiating systems based on these derivatives are efficient in free radical photopolymerization at various wavelengths and even under a low-intensity polychromatic visible light . They also exhibit a high efficiency for cationic photopolymerization of epoxides upon diverse LEDs .
7. Plant Transformation
- Application Summary : Poly (2‑(N,N‑dimethylamino) ethyl methacrylate) (PDMAEMA), which possesses temperature and pH dual sensitivity, has largely been applied in animal cells, but it is rarely involved in plant cells . PDMAEMA as a gene carrier is incubated with plasmid GFP (pGFP) to explore its transfection ability in plants .
- Methods of Application : pGFP was efficiently condensed into the nanostructure by electrostatic interactions at an N/P (amino group from cationic polymers/phosphate group from plasmid DNA (pDNA)) ratio of 15 . After incubation with protoplasts and leaves, GFP was observed with confocal microscopy in plant cells .
- Results or Outcomes : Transient expression of pGFP was readily achieved in Arabidopsis thaliana and Nicotiana benthamiana . Notably, PDMAEMA showed lower cytotoxicity than PEI upon incubation with Nicotiana benthamiana leaves .
Safety And Hazards
“N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is a chemical compound that requires careful handling due to its potential hazards6.
Future Directions
The future directions of “N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” are not explicitly mentioned in the search results. However, related compounds such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used for the synthesis of interpenetrated polymer networks and adapted for 3D printing2.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOUBAVZCHJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594670 | |
Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide | |
CAS RN |
849776-24-5 | |
Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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